molecular formula C4H11ClN2 B11725627 2,2,3,3,5,5,6,6-Octadeuteriopiperazine;hydrochloride

2,2,3,3,5,5,6,6-Octadeuteriopiperazine;hydrochloride

Cat. No.: B11725627
M. Wt: 130.64 g/mol
InChI Key: MSQACBWWAIBWIC-PHHTYKMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2,3,3,5,5,6,6-?H?)piperazine hydrochloride is a deuterated form of piperazine hydrochloride, where the hydrogen atoms are replaced with deuterium. Piperazine hydrochloride is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms. It is commonly used in pharmaceutical research and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperazine hydrochloride can be synthesized through several methods. One common method involves the reaction of alcoholic ammonia with 1,2-dichloroethane. Another method includes the action of sodium and ethylene glycol on ethylene diamine hydrochloride. Additionally, piperazine can be synthesized by reducing pyrazine with sodium in ethanol .

Industrial Production Methods

Industrial production of piperazine hydrochloride often involves the ammoniation of 1,2-dichloroethane or ethanolamine. Piperazine is typically available in the form of its hexahydrate, which melts at 44°C and boils at 125-130°C. The compound is also prepared in the form of its citrate and adipate salts for pharmaceutical or veterinary purposes .

Chemical Reactions Analysis

Types of Reactions

Piperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of piperazine hydrochloride include sodium, ethanol, and 1,2-dichloroethane. The conditions for these reactions typically involve moderate temperatures and the presence of solvents such as ethanol or ethylene glycol .

Major Products Formed

The major products formed from the reactions of piperazine hydrochloride include piperazine-2,5-dione, various substituted piperazines, and piperazine salts such as citrate and adipate .

Scientific Research Applications

Piperazine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Piperazine hydrochloride exerts its effects by acting as a gamma-aminobutyric acid (GABA) receptor agonist. It mediates its anthelmintic action by paralyzing parasites, which allows the host body to remove or expel the invading organisms. Upon entry into the systemic circulation, the compound is partly oxidized and partly eliminated as an unchanged compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine hydrochloride is unique due to its specific structure, which allows it to act as a GABA receptor agonist. This property makes it particularly effective as an anthelmintic agent. Additionally, the deuterated form, (2,2,3,3,5,5,6,6-?H?)piperazine hydrochloride, offers enhanced stability and different pharmacokinetic properties compared to its non-deuterated counterpart .

Properties

Molecular Formula

C4H11ClN2

Molecular Weight

130.64 g/mol

IUPAC Name

2,2,3,3,5,5,6,6-octadeuteriopiperazine;hydrochloride

InChI

InChI=1S/C4H10N2.ClH/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H/i1D2,2D2,3D2,4D2;

InChI Key

MSQACBWWAIBWIC-PHHTYKMFSA-N

Isomeric SMILES

[2H]C1(C(NC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl

Canonical SMILES

C1CNCCN1.Cl

Origin of Product

United States

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